molecular formula C26H19FN2O2S2 B301496 N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide

N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide

Cat. No. B301496
M. Wt: 474.6 g/mol
InChI Key: PSFGKKILEGUDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain. This can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of neurotransmitters in the brain. This can result in improved cognitive function and memory. This compound has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide in lab experiments include its relatively straightforward synthesis method and its potential use in the treatment of Alzheimer's disease. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several future directions for research on N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. This compound has shown promise in animal models, and more research is needed to determine its efficacy and safety in humans. Another direction is to explore its potential use in other neurological disorders, such as Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide involves the reaction of 2-aminothiophenol with 4-fluoronaphthaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to obtain the final product. The synthesis of this compound has been reported in various research papers, and it has been found to be a relatively straightforward process.

Scientific Research Applications

N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide has been studied for its potential use in scientific research. This compound has been found to have various applications in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been found to have potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

Molecular Formula

C26H19FN2O2S2

Molecular Weight

474.6 g/mol

IUPAC Name

N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C26H19FN2O2S2/c1-31-23-9-5-4-8-20(23)25(30)28-17-11-13-22-24(14-17)33-26(29-22)32-15-16-10-12-21(27)19-7-3-2-6-18(16)19/h2-14H,15H2,1H3,(H,28,30)

InChI Key

PSFGKKILEGUDCV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C5=CC=CC=C45)F

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C5=CC=CC=C45)F

Origin of Product

United States

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